A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals
A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals
Introduction
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), Nilotinib Hydrochloride Monohydrate.[2][3] This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.[4][5]
General Physicochemical Properties
Nilotinib Hydrochloride Monohydrate is a white to slightly yellowish or greenish-yellow powder.[3][6] It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.[3][4]
| Property | Value | Reference |
| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [3] |
| Molecular Formula | C₂₈H₂₂F₃N₇O · HCl · H₂O | [3] |
| Molecular Weight | 583.99 g/mol | [4] |
| CAS Registry No. | 923288-90-8 | [3] |
| Appearance | White to slightly yellowish to slightly greenish yellow powder | [3][6] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [4][5] |
| Optical Activity | None (no asymmetric carbon) | [4] |
Solubility Profile and Related Parameters
The solubility of Nilotinib Hydrochloride Monohydrate is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]
Table 2.1: Solubility in Various Solvents
| Solvent | Solubility Description | Reference |
| Dimethyl Sulfoxide (DMSO) | Freely soluble / Very soluble | [3][4] |
| Ethanol | Sparingly soluble | [3][4] |
| Methanol | Sparingly soluble | [3][4] |
| Water | Practically insoluble | [3] |
| Acetonitrile | Very slightly soluble | [3] |
| n-Octanol | Very slightly soluble | [3] |
| Buffer (pH ≥ 4.5) | Practically insoluble | [4][7] |
Table 2.2: Ionization and Partitioning Characteristics
| Parameter | Value | Conditions | Reference |
| pKa₁ | 2.1 | - | [3][4] |
| pKa₂ | 5.4 | - | [3][4] |
| Log D | -1.1 | n-Octanol / 0.1 N HCl buffer at 37°C | [4] |
| pH (0.02% solution) | 4.3 | in Water/Ethanol (50:50 v/v) | [3][4] |
| pH (0.1% suspension) | 5.3 | in Water | [3][4] |
Solid-State Characterization
The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]
3.1. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.
Table 3.1: Thermal Properties of Nilotinib Hydrochloride Monohydrate
| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Observation | Reference |
| DSC | Dehydration | ~97.8 | ~133.4 | Endothermic peak corresponding to the loss of lattice water. | [9][10] |
| TGA | Water Loss | - | ~140 | Weight loss of ~3.2% w/w, equivalent to one mole of water. | [5] |
| DSC | Melt / Decomposition | ~194.2 | ~199.1 | Endothermic event following dehydration. | [9] |
Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]
3.2. Crystallographic Data
Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.
Table 3.2: Characteristic PXRD Peaks for Nilotinib Hydrochloride Monohydrate
| 2θ Angle (°) |
| 8.66 |
| 11.42 |
| 17.37 |
| 19.23 |
| 25.50 |
(Reference:[11])
3.3. Stability Profile
Stability studies indicate that Nilotinib Hydrochloride Monohydrate is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]
Spectroscopic Profile
Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.
-
Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]
-
UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (λmax) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a λmax of 303 nm.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]
Mechanism of Action and Signaling Pathway
Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]
Experimental Protocols
Standardized protocols are essential for the consistent and accurate characterization of Nilotinib Hydrochloride Monohydrate.
6.1. Powder X-ray Diffraction (PXRD)
-
Instrument: PANalytical X'Pert Pro or equivalent.
-
Radiation: CuKα1 (1.5406 Å) radiation.
-
Voltage/Current: 45 kV and 40 mA.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Scan Range: Typically 2° to 40° in 2θ.
-
Scan Speed: Variable, e.g., 2°/min.
-
Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[5]
6.2. Differential Scanning Calorimetry (DSC)
-
Instrument: Mettler Toledo DSC or TA Instruments Q2000.
-
Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[5][21]
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[21]
-
Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[21]
-
Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[10]
6.3. Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q600 or equivalent.
-
Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
-
Heating Rate: A linear heating rate, often 10 °C/min, is applied.
-
Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).
-
Atmosphere: Performed under a controlled nitrogen atmosphere.
-
Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[5]
6.4. Dynamic Vapor Sorption (DVS)
-
Instrument: TA Instruments Q5000SA or similar.
-
Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]
-
Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g., dm/dt ≤ 0.01% per minute).
-
Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate (B1144303) form.[5]
6.5. Solubility Determination
-
Method: An equilibrium solubility method is used. An excess amount of Nilotinib Hydrochloride Monohydrate is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.
-
Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]
-
Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
Conclusion
The physicochemical properties of Nilotinib Hydrochloride Monohydrate are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.
References
- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
- 3. arasto.com [arasto.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. medkoo.com [medkoo.com]
- 7. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
